ethyl 6'-amino-5'-cyano-2'-ethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Ethyl 6’-amino-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of ethyl 6’-amino-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide, and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
Ethyl 6’-amino-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides or α-bromoacetophenones.
Reduction: Although specific reduction reactions for this compound are less documented, typical reduction conditions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has significant applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 6’-amino-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can bind to the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, potentially inhibiting its function . This interaction can disrupt bacterial communication and biofilm formation, making it a promising candidate for antibacterial therapies.
Comparison with Similar Compounds
Ethyl 6’-amino-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can be compared with other spiro compounds such as:
Ethyl 2’-amino-5-bromo-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spiro structure but includes a bromine atom, which can alter its reactivity and biological activity.
Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates: These compounds are synthesized using different starting materials and have distinct chemical properties.
The uniqueness of ethyl 6’-amino-5’-cyano-2’-ethyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 6'-amino-5'-cyano-2'-ethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-13-14(16(22)24-4-2)18(11(9-19)15(20)25-13)10-7-5-6-8-12(10)21-17(18)23/h5-8H,3-4,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXXJUSHNJXRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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